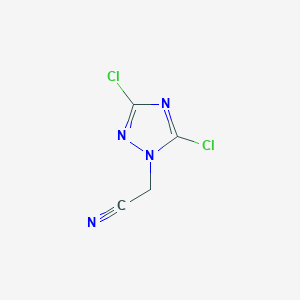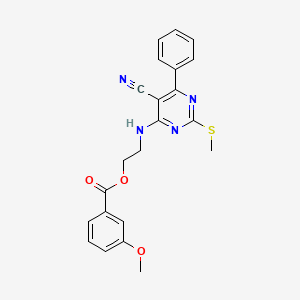![molecular formula C20H16FN3O2S B7812027 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7812027.png)
1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a triazoloquinoline moiety, and a thioethanone linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoline structure.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Thioethanone Linkage Formation:
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioethanone group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or triazole rings, altering their electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action for 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar compounds to 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE include other triazoloquinoline derivatives and fluorophenyl-containing compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-10-18-22-23-20(24(18)19-15(12)4-3-5-17(19)26-2)27-11-16(25)13-6-8-14(21)9-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRHRZUOOXVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B7811953.png)

![(2Z)-7-[[butyl(methyl)azaniumyl]methyl]-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-olate](/img/structure/B7811976.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-(morpholin-4-ium-4-ylmethyl)-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811979.png)
![(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B7811981.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7811987.png)
![2-[[(2Z)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide](/img/structure/B7811991.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B7812000.png)
![4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7812008.png)
![2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE](/img/structure/B7812019.png)

![1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7812031.png)
![N-(3-ACETYLPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B7812039.png)
![(2Z)-7-[(dimethylazaniumyl)methyl]-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-olate](/img/structure/B7812041.png)
